Product packaging for Azido-PEG4-(CH2)3-methyl ester(Cat. No.:CAS No. 1835759-71-1)

Azido-PEG4-(CH2)3-methyl ester

Cat. No.: B605853
CAS No.: 1835759-71-1
M. Wt: 319.35 g/mol
InChI Key: PZVGELSZWFBVCY-UHFFFAOYSA-N
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Description

Azido-PEG4-(CH2)3-methyl ester is a crosslinker containing an azide group and a methyl ester. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25N3O6 B605853 Azido-PEG4-(CH2)3-methyl ester CAS No. 1835759-71-1

Properties

IUPAC Name

methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVGELSZWFBVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185495
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-71-1
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Azido Peg4 Ch2 3 Methyl Ester in Contemporary Chemical Research

Contextualization of Azide-Functionalized Polyethylene (B3416737) Glycol Linkers within Chemical Biology and Materials Science

Azide-functionalized polyethylene glycol (PEG) linkers are a class of chemical tools that have become indispensable in the fields of chemical biology and materials science. chempep.comprecisepeg.com PEG itself is a synthetic, water-soluble, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com These characteristics make PEG linkers ideal for a variety of biomedical applications. creativepegworks.com The incorporation of an azide (B81097) group (-N3) at the terminus of a PEG chain introduces a highly reactive handle that can participate in specific and efficient chemical reactions, most notably "click chemistry". adcreviews.combiochempeg.comaxispharm.com

In chemical biology , these linkers are instrumental for bioconjugation, the process of attaching molecules like drugs, proteins, or fluorescent dyes to biological targets. adcreviews.comaxispharm.com The PEG component enhances the solubility and stability of the resulting bioconjugates and can reduce the immunogenicity of proteins and peptides. creativepegworks.comnih.gov This has led to their widespread use in the development of targeted drug delivery systems, where a therapeutic agent is linked to a targeting moiety (like an antibody) via a PEG linker to improve its pharmacokinetic profile. nih.govbroadpharm.combroadpharm.com The azide functionality allows for precise and controlled attachment to molecules containing a complementary reactive group, such as an alkyne. biochempeg.com

In materials science , azide-functionalized PEG linkers are used to modify the surfaces of materials to enhance their biocompatibility. creativepegworks.com For instance, coating medical implants with PEG can reduce the adsorption of proteins, which often triggers an inflammatory response. creativepegworks.com Furthermore, these linkers are employed in the creation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water and are used in tissue engineering and regenerative medicine. The ability to functionalize surfaces and materials with biological molecules via the azide group opens up possibilities for creating advanced biomaterials with tailored properties.

Structural Features and Synthetic Utility of the Azido-PEG4-(CH2)3-methyl ester Scaffold

The compound this compound possesses a distinct molecular architecture that underpins its synthetic versatility. axispharm.com001chemical.com Its structure consists of three key components: an azide group (N3), a tetraethylene glycol (PEG4) spacer, and a methyl ester moiety attached via a propyl chain.

ComponentChemical FormulaKey Feature
Azide Group -N3Highly reactive functional group for click chemistry.
PEG4 Spacer -(OCH2CH2)4-A short, flexible, and hydrophilic chain that improves solubility.
Propyl Methyl Ester -(CH2)3COOCH3A modifiable functional group for further derivatization.

The azide group is the primary reactive site for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These reactions are highly efficient and specific, allowing for the covalent linkage of the this compound to molecules containing alkyne groups under mild conditions. organic-chemistry.orgresearchgate.net This makes it a valuable reagent for constructing more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. medchemexpress.comglpbio.com

The PEG4 spacer provides several advantageous properties. As a short, monodisperse PEG linker, it has a precisely defined length and molecular weight, which ensures consistency in the resulting conjugates. broadpharm.combroadpharm.com The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule and any conjugates derived from it. scbt.com Its flexibility can also be beneficial in minimizing steric hindrance during conjugation reactions. scbt.com

The synthetic utility of this scaffold lies in its heterobifunctional nature. The azide and methyl ester groups are orthogonal, meaning they can be reacted independently of each other. This allows for a stepwise and controlled synthesis of complex bioconjugates or materials. For example, the azide can be used to attach the linker to a biomolecule, and the methyl ester can then be modified to introduce another functional group or molecule. researchgate.net

Role of the Methyl Ester Moiety in Downstream Derivatization and Applications

The methyl ester group in this compound serves as a versatile handle for downstream chemical modifications. nih.gov While the azide group is typically employed for the initial "click" conjugation, the methyl ester provides a latent reactive site that can be transformed into other functional groups, expanding the synthetic possibilities.

One of the most common transformations of a methyl ester is its hydrolysis to a carboxylic acid. This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form stable amide bonds, a reaction widely used in peptide synthesis and for attaching molecules to proteins. wikipedia.org

Alternatively, the methyl ester can be directly converted to an amide through ammonolysis or by reaction with primary or secondary amines, although this is often less efficient than the carboxylic acid-amine coupling route. wikipedia.org The ester can also be reduced to a primary alcohol using reducing agents. This alcohol can then be further functionalized.

The process of converting a functional group, like an ester, into another is known as derivatization. sigmaaldrich.comrestek.com In the context of analyzing fatty acids by gas chromatography, for example, they are often converted to fatty acid methyl esters (FAMEs) to increase their volatility and improve their chromatographic behavior. restek.comrestek.com While the purpose here is different, the underlying chemical principles of ester reactivity are the same.

The ability to modify the methyl ester group makes this compound a valuable component in the construction of bifunctional molecules for various applications, including:

PROTACs: As mentioned earlier, this linker can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.comglpbio.com

Drug Delivery: The methyl ester can be used to attach a drug molecule, which can then be linked to a targeting moiety via the azide group. nih.gov

Surface Modification: The linker can be attached to a surface via the azide, and the ester can be modified to immobilize other molecules or alter the surface properties. creativepegworks.com

Historical Development and Evolution of Azide-Alkyne Cycloaddition Chemistry in Modular Synthesis

The utility of the azide group in this compound is rooted in the development of azide-alkyne cycloaddition chemistry, a cornerstone of "click chemistry." acs.orgcas.org The concept of click chemistry was introduced in 2001 by K. Barry Sharpless and his colleagues. organic-chemistry.orgwikipedia.org It describes a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. acs.org

The foundational reaction, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form triazoles, has been known since the mid-20th century. wikipedia.orgnih.gov However, this thermal reaction often requires high temperatures and produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which limits its utility. organic-chemistry.org

A major breakthrough occurred in 2002 when the groups of Valery V. Fokin and K. Barry Sharpless, and Morten Meldal independently discovered that copper(I) catalyzes the azide-alkyne cycloaddition (CuAAC). researchgate.netwikipedia.orgrsc.org This copper-catalyzed reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. organic-chemistry.orgresearchgate.net The CuAAC reaction exhibits a dramatically accelerated reaction rate compared to the uncatalyzed version. organic-chemistry.org

The development of the CuAAC reaction revolutionized the field of modular synthesis, allowing for the efficient and reliable connection of molecular building blocks. nobelprize.org This has had a profound impact on drug discovery, materials science, and chemical biology. researchgate.netacs.org

Recognizing that the copper catalyst can be toxic to living cells, Carolyn R. Bertozzi and her group developed a copper-free version of the reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgnobelprize.org This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a catalyst. nobelprize.org SPAAC has been instrumental in enabling click chemistry reactions to be performed in living organisms, a field now known as bioorthogonal chemistry. cas.orgnobelprize.org

The development of both CuAAC and SPAAC has solidified the azide-alkyne cycloaddition as a premier tool for modular synthesis, and it is this rich history of chemical innovation that makes azide-functionalized molecules like this compound so valuable in modern research. In 2022, the Nobel Prize in Chemistry was awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless for their pioneering work in the development of click chemistry and bioorthogonal chemistry. cas.orgwikipedia.orgnobelprize.org

Synthetic Methodologies and Chemical Transformations of Azido Peg4 Ch2 3 Methyl Ester

Established Synthetic Routes to Azido-PEG4-(CH2)3-methyl ester

The synthesis of this compound is a multi-step process that requires precise control over chemical reactions to ensure the desired product is obtained with high purity.

Stepwise Synthesis from Mono-functionalized PEG Precursors

The synthesis typically begins with a mono-functionalized polyethylene (B3416737) glycol (PEG) precursor. alfa-chemistry.com A common starting material is a PEG diol, which is then mono-protected to allow for selective functionalization of the free hydroxyl group. For instance, a mono-tosylated PEG can be prepared from PEG diol. researchgate.net This stepwise approach ensures that the subsequent reactions occur at only one end of the PEG chain, which is crucial for creating the heterobifunctional final product. alfa-chemistry.comresearchgate.net The use of mono-functionalized precursors prevents the formation of symmetrical byproducts and simplifies the purification process. researchgate.net

Azide (B81097) Introduction Chemistry

The introduction of the azide group is a key step in the synthesis. This is most commonly achieved through a nucleophilic substitution reaction. alfa-chemistry.comtandfonline.com The hydroxyl group of the mono-functionalized PEG precursor is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. alfa-chemistry.com The resulting tosylated or mesylated PEG intermediate then readily reacts with an azide salt, such as sodium azide (NaN3), to yield the azido-PEG derivative. alfa-chemistry.comresearchgate.netgoogle.com This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.comwindows.net Polyethylene glycol itself has also been shown to promote the nucleophilic substitution of halides with sodium azide, highlighting its role as a potential reaction medium. tandfonline.com

Another method for introducing the azide group is the Mitsunobu reaction. While less common for this specific synthesis, the Mitsunobu reaction provides an alternative route for converting a hydroxyl group directly to an azide using an azide source like hydrazoic acid or its in-situ generated equivalent, in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

The successful incorporation of the azide functionality is critical as it enables the subsequent use of the molecule in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comchemondis.combroadpharm.com

Formation of the Methyl Ester Terminus

The final step in the primary synthesis is the formation of the methyl ester terminus. This is typically achieved by reacting the other end of the PEG chain (which may have been protected and is now deprotected to reveal a carboxylic acid or is a hydroxyl group that is oxidized to a carboxylic acid) with methanol (B129727) in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride, followed by reaction with methanol.

A more direct approach involves starting with a precursor that already contains the methyl ester functionality. For example, a PEG derivative with a terminal hydroxyl group and a terminal methyl ester can be synthesized and then the hydroxyl group is converted to the azide as described in section 2.1.2.

Functional Group Transformations of the Methyl Ester

The methyl ester group of this compound is not merely a passive terminus; it can be chemically transformed into other useful functional groups, further expanding the utility of this versatile linker. medchemexpress.comdcchemicals.com

Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgsavemyexams.com

Acid-catalyzed hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgsavemyexams.com To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used. libretexts.org

Base-catalyzed hydrolysis (saponification) : This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide (B78521). libretexts.orgsavemyexams.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. savemyexams.com Saponification is often preferred due to its irreversible nature and generally faster reaction rates. libretexts.org

The resulting carboxylic acid can then be activated, for example with N-hydroxysuccinimide (NHS), to react with primary amines, forming stable amide bonds. windows.net

Amidation Reactions

The methyl ester can be converted directly to an amide through a process known as aminolysis. This reaction involves heating the ester with an amine. However, this reaction is often slow and may require high temperatures. A more common and efficient method for forming an amide bond is to first hydrolyze the ester to the carboxylic acid, as described above, and then couple the resulting acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). This two-step process is generally more reliable and proceeds under milder conditions. researchgate.net

Reduction to Alcohol

The methyl ester functional group of this compound can be selectively reduced to the corresponding primary alcohol, yielding Azido-PEG4-(CH2)4-OH. This transformation is a key step in modifying the linker's properties or for subsequent conjugation strategies. The selection of the reducing agent is critical to ensure the chemoselective reduction of the ester in the presence of the azide group, which is susceptible to reduction by harsh reagents.

Several reducing agents are suitable for this transformation. Lithium borohydride (B1222165) (LiBH₄) is a reagent of choice for the reduction of esters in the presence of other functional groups. harvard.edu It is generally more reactive than sodium borohydride but milder than lithium aluminum hydride (LiAlH₄), offering a good balance of reactivity and selectivity. The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.

Alternatively, sodium borohydride (NaBH₄) can be employed, often in combination with a Lewis acid catalyst such as cerium(III) chloride (CeCl₃). sci-hub.st The NaBH₄/CeCl₃ system has been shown to effectively reduce methyl esters to alcohols at ambient temperatures in alcoholic solvents like ethanol. sci-hub.st This method is known for its high functional group compatibility, leaving moieties like azides, halides, and nitro groups intact. sci-hub.st The reaction with NaBH₄ alone can be slow, but the addition of a catalyst enhances the reaction rate significantly. sci-hub.st

The choice between these methods may depend on the specific reaction conditions required and the scale of the synthesis. Below is a table summarizing common conditions for this reduction.

Reagent SystemSolvent(s)Typical ConditionsKey Features
LiBH₄THF, Diethyl Ether0 °C to room temperatureSelective for esters over many other functional groups. harvard.edu
NaBH₄ / CeCl₃·7H₂OEthanol, MethanolRoom temperature, 24hHigh chemoselectivity, mild conditions. sci-hub.st
NaBH₄Methanol, EthanolRefluxSlower reaction, may require forcing conditions.

Chemo- and Regioselective Modifications of this compound

The bifunctional nature of this compound, possessing both an azide and a methyl ester group, allows for a range of chemo- and regioselective modifications. These selective reactions are fundamental to its application as a linker in constructing more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comnih.gov

The azide moiety is primarily utilized in "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatible reaction conditions. biochempeg.comnih.gov The two main types of click reactions involving azides are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between the terminal azide of the linker and a terminal alkyne-containing molecule. medchemexpress.comchemondis.com The reaction is catalyzed by a copper(I) source and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.com

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a metal catalyst. medchemexpress.combiochempeg.comchemondis.com This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. biochempeg.com

The methyl ester group offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, Azido-PEG4-(CH2)3-COOH, under basic or acidic conditions. This carboxylic acid can then be activated, for example with N-hydroxysuccinimide (NHS) or a carbodiimide (B86325) like DCC, to form an active ester. nih.gov This activated ester can then react with nucleophiles, most commonly primary amines, to form a stable amide bond. This strategy is widely used in bioconjugation to link molecules to proteins or other amine-containing biomolecules.

Furthermore, as discussed in section 2.2.3, the methyl ester can be reduced to a primary alcohol. This alcohol can then undergo a variety of reactions, such as etherification or esterification, to introduce other functionalities.

The orthogonality of the azide and ester functionalities is a key feature of this linker. The azide group's reactivity in click chemistry is generally not affected by the presence of the ester, and vice versa. This allows for a stepwise and controlled assembly of complex molecular architectures.

Purification and Characterization Strategies for Synthetic Intermediates and Final Product

The purification and characterization of this compound and its synthetic intermediates are crucial to ensure the purity and structural integrity of the final product. Given the PEGylated nature of the compound, a combination of chromatographic and spectroscopic techniques is typically employed.

Purification Strategies:

The purification of PEGylated compounds often relies on chromatographic methods. For laboratory-scale synthesis, the following techniques are common:

Silica (B1680970) Gel Chromatography: This is a standard method for purifying organic compounds. For PEGylated molecules, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane (B109758)/methanol) is typically used as the eluent. The polarity of the eluent system is adjusted to achieve optimal separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution purification technique that is particularly useful for purifying PROTACs and their linkers. o2h.com A C18 column is commonly used with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid. o2h.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to remove smaller impurities from the larger PEGylated product.

For intermediates and the final product, a typical work-up procedure after the reaction might involve extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with brine, followed by drying over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. mdpi.com

Characterization Strategies:

A combination of spectroscopic methods is used to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is used to confirm the presence of the characteristic protons in the molecule. For this compound, one would expect to see signals corresponding to the methylene (B1212753) protons of the PEG chain (typically a large multiplet around 3.6 ppm), the methylene protons adjacent to the azide and ester groups, and the methyl protons of the ester. mdpi.comresearchgate.net The integration of these signals can be used to confirm the structure and assess purity.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Characteristic chemical shifts for the carbons in the PEG backbone, as well as the carbons adjacent to the azide and carbonyl groups, would be expected. mdpi.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the molecule, which provides strong evidence for its elemental composition.

Below is a table summarizing the expected analytical data for this compound.

Analytical TechniqueExpected Data
¹H NMR Signals for PEG backbone (-(CH₂CH₂O)₄-), -O(CH₂)₃COOCH₃, and N₃CH₂CH₂O- protons.
¹³C NMR Signals for PEG backbone carbons, ester carbonyl carbon, and carbon adjacent to the azide group.
HRMS (ESI) Calculation of the exact mass for the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the elemental formula C₁₃H₂₅N₃O₆.

Mechanistic Insights into the Reactivity Profiles of Azido Peg4 Ch2 3 Methyl Ester

Reactivity of the Azide (B81097) Group in Cycloaddition Reactions

The terminal azide group (–N₃) on Azido-PEG4-(CH2)3-methyl ester is the cornerstone of its utility, primarily serving as a 1,3-dipole in cycloaddition reactions with alkynes. medchemexpress.com These reactions, broadly termed azide-alkyne cycloadditions, are prized for their high efficiency, specificity, and the stability of the resulting triazole linkage. tcichemicals.comiris-biotech.de Two major variants of this reaction are predominantly utilized: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comnih.gov Both pathways lead to the formation of a stable triazole ring, but their mechanisms, reaction conditions, and applications differ significantly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, such as the one present in this compound, to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. iris-biotech.denih.govnobelprize.org This transformation is not spontaneous and relies on catalysis by a copper(I) species. iris-biotech.denobelprize.org The reaction is highly efficient, with rates accelerated by factors of 10⁶ to 10⁷ compared to the uncatalyzed thermal reaction, which yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The CuAAC reaction is robust, proceeding reliably across a wide range of solvents, temperatures (0–160°C), and pH values (4–12). nih.gov

The solvent medium can significantly influence the kinetics of the CuAAC reaction. While the reaction is effective in a variety of organic solvents, aqueous environments are often preferred for biological applications. The use of polyethylene (B3416737) glycol (PEG)-water mixtures has been highlighted as an environmentally benign medium that can promote the reaction. The efficiency of CuAAC in aqueous media can be superior to that in common organic solvents like THF, DMSO, or CH₂Cl₂, partly due to the hydrophobic effect when using water-insoluble substrates. researchgate.netnih.gov

Below is a table showing representative solvent effects on CuAAC reaction rates for a model system.

Solvent SystemRelative RateRemarks
DMSOModerateCommon aprotic solvent for CuAAC.
THFModerateEffective but can be slower than aqueous systems. nih.gov
H₂O / tBuOHHighOften used for bioconjugation, can accelerate the reaction. nih.gov
PEG-WaterHighConsidered a "green" and effective medium for CuAAC.
Pure WaterVariableRate is highly dependent on substrate solubility and ligand used. nih.gov

This table presents generalized findings on solvent effects in CuAAC reactions.

The copper(I) catalyst is prone to oxidation to the inactive Cu(II) state and can disproportionate, particularly in aqueous solutions. To mitigate this and enhance catalytic activity, coordinating ligands are essential. nih.govacs.org These ligands stabilize the Cu(I) oxidation state, increase its solubility, and accelerate the rate-limiting steps of the catalytic cycle. mdpi.com

Tris(triazolylmethyl)amine ligands are among the most effective and widely used. Tris(benzyltriazolylmethyl)amine (TBTA) was a first-generation ligand that significantly accelerates the reaction, but its poor water solubility limits its use in biological systems. iris-biotech.demdpi.com This led to the development of water-soluble derivatives like tris(hydroxypropyltriazolylmethyl)amine (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA), which are highly effective for bioconjugation in aqueous buffers. acs.org The choice of ligand can dramatically impact reaction efficiency, with some systems achieving high turnover numbers with only parts-per-million of the copper catalyst. researchgate.net

Below is a data table of common ligands and their primary features.

LigandKey FeaturePrimary Application Environment
TBTA First-generation, highly effective catalyst.Organic Solvents
THPTA Water-soluble analogue of TBTA. iris-biotech.deAqueous Buffers (Bioconjugation)
BTTAA High water solubility and Cu(I) stabilization. acs.orgAqueous Buffers (Bioconjugation)
L-Proline Simple amino acid ligand, effective with CuI. nih.govSustainable solvents like glycerol. nih.gov
(DHQD)₂PHAL Chiral ligand, effective in pure water. nih.govAqueous Synthesis
Kinetic and Thermodynamic Parameters in Different Solvents

Other Azide Reactivity Pathways (e.g., Staudinger Ligation, Photochemical Azide Decomposition)

Beyond the well-known azide-alkyne cycloaddition, the azide group can participate in other important chemical transformations, notably the Staudinger ligation and photochemical decomposition.

Staudinger Ligation:

The Staudinger ligation is a highly chemoselective reaction between an azide and a phosphine (B1218219), which is bio-orthogonal, meaning it can occur in biological systems without interfering with native processes. rsc.orgsigmaaldrich.com The reaction proceeds in two main stages. Initially, the phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This is followed by the intramolecular capture of the aza-ylide intermediate, which forms after the loss of dinitrogen gas (N₂), by an electrophilic trap (often an ester) positioned on one of the phosphine's aryl substituents. nih.gov This results in the formation of a stable amide bond and a phosphine oxide byproduct. nih.gov

The reaction is valued for its high chemoselectivity and its ability to proceed under mild, aqueous conditions at room temperature, making it suitable for bioconjugation. sigmaaldrich.com The steric environment around the azide, influenced by the PEG chain, can affect the reaction kinetics. While larger PEG chains (e.g., 10 and 20 kDa) have been shown to participate effectively in Staudinger ligations, the polymer's bulk can have a modest impact on the reaction rate compared to smaller azide molecules. rsc.org

Photochemical Azide Decomposition:

Upon exposure to ultraviolet (UV) light, azides can undergo photochemical decomposition. wikipedia.org This process typically involves the extrusion of N₂ to generate a highly reactive nitrene intermediate. beilstein-journals.orgwikipedia.org The fate of the nitrene is dependent on its spin state (singlet or triplet) and the surrounding chemical environment. wikipedia.org

Singlet Nitrenes: These are often formed in direct photolysis and can undergo a variety of rapid reactions, including insertion into C-H and N-H bonds, or rearrangement. wikipedia.org For aryl azides, ring expansion to form didehydroazepines can occur, which can then be trapped by nucleophiles. beilstein-journals.org

Triplet Nitrenes: In the presence of a triplet sensitizer, the triplet nitrene can be formed. wikipedia.org These are generally less reactive than singlet nitrenes and can participate in reactions like hydrogen abstraction.

The photochemical reactivity of azides has been harnessed for applications such as photoaffinity labeling, where the light-induced generation of a reactive species allows for the covalent modification of nearby molecules. researchgate.net

Reactivity of the Methyl Ester Group

The methyl ester group at the other end of the molecule provides a handle for a different set of chemical modifications, primarily through nucleophilic acyl substitution reactions.

The hydrolysis of the methyl ester to a carboxylic acid is a critical reaction to consider, and its rate is highly dependent on pH. oieau.fr

Alkaline Hydrolysis: Under basic conditions (pH > 7), the ester is susceptible to hydroxide-ion-mediated hydrolysis. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the dominant pathway for ester cleavage in neutral to basic aqueous solutions. oieau.frchalmers.se The rate of alkaline hydrolysis is generally pseudo-first-order with respect to the ester concentration when the hydroxide ion concentration is in large excess. oieau.fr

Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the hydrolysis is catalyzed by hydronium ions. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. chalmers.se

Neutral Hydrolysis: At neutral pH, the uncatalyzed hydrolysis by water can occur, but it is generally much slower than the base-mediated or acid-catalyzed processes. oieau.fr

The stability of the ester is therefore lowest at high and low pH and greatest at a moderately acidic to neutral pH. For instance, the half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years, highlighting the relative stability under mildly basic conditions. oieau.fr However, the introduction of electron-withdrawing groups near the ester can increase the rate of hydrolysis. nih.gov

ConditionDominant MechanismRelative Rate
Acidic (pH < 7)Acid-catalyzed hydrolysisModerate to Fast
Neutral (pH ≈ 7)Slow hydrolysis by waterSlow
Alkaline (pH > 7)Base-mediated hydrolysisFast

This table provides a qualitative overview of the pH dependence of methyl ester hydrolysis.

Transesterification is a process where the methyl group of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. nih.gov

Base-Catalyzed Transesterification: A strong base, such as an alkoxide, can be used to deprotonate the incoming alcohol, increasing its nucleophilicity and facilitating the attack on the ester carbonyl. This is a common method for producing different esters.

Acid-Catalyzed Transesterification: An acid catalyst protonates the carbonyl oxygen of the ester, activating it for nucleophilic attack by the incoming alcohol.

Solid catalysts, such as metal oxides and functionalized clays, have been developed for transesterification to simplify product purification. nih.govresearchgate.netrsc.org The choice of catalyst and reaction conditions (e.g., temperature, solvent) can significantly influence the reaction rate and yield. researchgate.netmdpi.com For example, in the transesterification of fatty acid methyl esters with PEG, solid base catalysts have demonstrated high conversion rates. researchgate.netrsc.org

Catalyst TypeExampleTypical Conditions
Homogeneous BaseSodium methoxideAnhydrous, room to elevated temperature
Homogeneous AcidSulfuric acidAnhydrous, elevated temperature
Heterogeneous BaseMgO, Li₂O/aluminaHigh temperature, solvent-free or in organic solvent
Heterogeneous AcidSulfated zirconiaElevated temperature
EnzymeLipaseMild temperature, aqueous or organic solvent

This table summarizes various catalytic systems used for transesterification.

Hydrolytic Stability and pH Dependence

Influence of the PEG Spacer on Reactivity and Conformational Dynamics

The PEG4 spacer is not merely a passive linker; it actively influences the properties and reactivity of the terminal functional groups through various effects. rsc.orgnih.gov

The PEG chain can exert steric hindrance, which may affect the accessibility of the azide and methyl ester groups to reactants. science.govnih.gov The flexible nature of the PEG chain allows it to adopt various conformations in solution, potentially shielding the reactive ends. researchgate.net Longer PEG chains generally result in a greater steric shielding effect. nih.govnih.gov While the PEG chain is primarily composed of repeating ether units, which are electronically neutral, the cumulative effect of the oxygen atoms can influence the local polarity and solvation, which in turn can have an indirect electronic effect on the reactivity of the terminal groups. researchgate.net

The amphiphilic nature of PEG allows it to be soluble in a wide range of solvents, from water to many organic solvents. nih.govresearchgate.netresearchgate.net This property is advantageous as it allows reactions to be carried out in various media. rsc.org The PEG chain can create a local microenvironment around the functional groups that may differ from the bulk solvent. nih.gov In aqueous solutions, the PEG chain is well-hydrated, forming a "water cloud" that can influence the approach of reactants. nih.gov The conformation of the PEG chain, and thus the solvent accessibility of the end groups, can be influenced by the solvent composition, temperature, and the presence of salts. researchgate.netrsc.org For example, in a good solvent, the PEG chain will be more extended, while in a poor solvent, it will adopt a more compact, coiled conformation. rsc.org This can impact the rate of reactions involving the terminal groups. acs.orgacs.orgnih.gov

PropertyInfluence of PEG4 Spacer
Steric Hindrance Can moderately shield the azide and ester groups, potentially slowing reaction rates.
Solubility Enhances solubility in a broad range of solvents, including aqueous media.
Local Polarity The ether oxygens create a polar microenvironment that can affect reaction mechanisms.
Conformation Flexible chain can adopt various conformations, influencing the accessibility of terminal groups.

This table summarizes the key influences of the PEG4 spacer on the reactivity of the molecule.

Advanced Research Applications of Azido Peg4 Ch2 3 Methyl Ester in Chemical Biology and Materials Science

Development of Bioconjugation Reagents and Molecular Probes

Azido-PEG4-(CH2)3-methyl ester is a non-cleavable linker extensively used in bioconjugation. creative-biolabs.com Its azide (B81097) functionality allows for highly specific and efficient coupling with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO and BCN via strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comchemondis.com These "click" reactions form stable triazole linkages, which are analogous to amide bonds in their stability and planarity. axispharm.com This reactivity makes the compound an excellent choice for developing molecular probes and bioconjugation reagents designed to study, detect, or target biomolecules. axispharm.combroadpharm.com The PEG4 spacer not only improves water solubility but also provides spatial separation between the conjugated moieties, which can be critical for maintaining the biological activity of the labeled molecule. dcchemicals.com

Site-Specific Labeling of Biomolecules for Structural and Functional Studies

The ability to attach probes or functional molecules to specific sites on biomolecules is paramount for understanding their structure and function. This compound serves as a valuable linker in strategies aimed at achieving such site-selectivity. google.com The azide group's bioorthogonal reactivity ensures that the labeling reaction occurs only with a complementary alkyne or strained cyclooctyne (B158145) handle, which can be introduced into the biomolecule of interest through various methods. acs.org This specificity prevents the random modification of other functional groups within the biomolecule, which could otherwise compromise its natural function. google.com

In the realm of protein and peptide chemistry, this compound can be utilized in chemoenzymatic labeling strategies. For instance, enzymes like sortase can be used to specifically modify a protein or peptide with a tag containing a complementary functional group, such as an alkyne. google.com The subsequent click reaction with an azide-containing linker like this compound allows for the attachment of various payloads, including imaging agents or therapeutic molecules. google.comacs.org This method offers precise control over the site of conjugation, ensuring homogeneity of the final product. google.com The development of such site-selective modification techniques is crucial for creating well-defined protein conjugates for therapeutic and diagnostic applications. google.commdpi.com

Methodology Description Key Features
Sortase-Mediated Ligation An enzymatic method that recognizes a specific peptide sequence (e.g., LPXTG) and ligates it to a glycine-rich probe. google.comSite-specific, produces a native peptide bond.
Unnatural Amino Acid Incorporation Genetically encoding an amino acid with an alkyne or azide side chain into the protein sequence.Allows for precise placement of the reactive handle anywhere in the protein.
Chemical Modification of Specific Residues Targeting naturally occurring amino acids (e.g., cysteine, lysine) with reagents that introduce a bioorthogonal handle.Can be less specific than enzymatic or genetic methods.

The functionalization of nucleic acids with molecules like this compound is instrumental for studying their hybridization properties and interactions with other molecules. axispharm.com Azide-modified nucleotides can be incorporated into DNA or RNA strands during synthesis. These azide-functionalized nucleic acids can then be "clicked" with alkyne-containing reporters, such as fluorescent dyes or affinity tags. This approach facilitates the investigation of nucleic acid structure, localization, and dynamics within cellular environments. The PEG linker can help to minimize steric hindrance between the nucleic acid and the attached label, preserving the natural hybridization behavior.

In glycobiology, metabolic labeling can be employed to introduce azide-functionalized sugars into cellular glycans. These azido-sugars can then be visualized or isolated by reacting them with probes containing a complementary alkyne group, facilitated by linkers such as this compound. Similarly, lipids and fatty acids can be tagged with azide groups to study their metabolism, trafficking, and interactions within cell membranes. google.com For example, cholesterol derivatives have been synthesized with azide functionalities to allow for their conjugation to other molecules via click chemistry, enabling the study of their roles in membrane organization and signaling. mdpi.com

Nucleic Acid Functionalization for Hybridization and Interaction Studies

Engineering of Activity-Based Probes (ABPs) and Affinity Tags

Activity-based probes (ABPs) are powerful tools for profiling the activity of enzymes in complex biological systems. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. This compound can serve as the linker component in the synthesis of ABPs. 001chemical.com The azide group allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry after the probe has reacted with its target enzyme. This modular design is advantageous as it allows for the use of different reporter tags with the same reactive probe. Similarly, this linker can be used to construct affinity tags for purifying proteins or for identifying protein-protein interactions.

Design of FRET and BRET-Based Sensor Systems

Applications in Proteomics and Metabolomics Research (e.g., enrichment, identification)

In the fields of proteomics and metabolomics, identifying and quantifying proteins and metabolites from complex biological samples is a significant challenge. This compound serves as a valuable chemical probe in strategies designed to enrich and identify specific biomolecules. rockefeller.edu The primary approach involves the metabolic labeling of cells with a bioorthogonal reporter, such as an alkyne-containing analog of a natural metabolite (e.g., a sugar, amino acid, or lipid). These alkyne-tagged biomolecules are incorporated into proteins or other cellular components.

Following cell lysis, the this compound can be "clicked" onto these alkyne-modified targets. For enrichment, the ester group of the linker can be hydrolyzed to a carboxylic acid, which is then conjugated to a capture resin (like agarose (B213101) beads). Alternatively, a three-component reaction involving an alkyne-biotin tag could be used, allowing for highly specific enrichment of the tagged biomolecules via streptavidin affinity chromatography. For identification, a fluorescent dye or a mass tag containing an alkyne can be clicked onto the azide-functionalized biomolecule, which has been previously captured and modified using the subject linker. This covalent labeling facilitates detection and identification through techniques like fluorescence imaging or mass spectrometry. technologynetworks.comuchicago.edu

Table 1: Workflow for Biomolecule Enrichment using this compound

StepDescriptionPurpose
1. Metabolic Labeling Cells are incubated with an alkyne-modified metabolic precursor (e.g., an alkyne-derivatized amino acid).Incorporation of a bioorthogonal "handle" into newly synthesized proteins.
2. Cell Lysis Labeled cells are lysed to release their contents, creating a complex mixture of proteins.To access the labeled proteins for chemical modification.
3. Click Reaction The cell lysate is treated with this compound in the presence of a copper(I) catalyst.Covalent attachment of the PEG linker to the alkyne-labeled proteins.
4. Affinity Handle Conjugation The terminal methyl ester is modified (e.g., hydrolyzed and coupled to biotin).Introduction of a high-affinity tag for purification.
5. Enrichment The mixture is passed through a streptavidin-coated affinity column.Selective capture and isolation of the biotinylated proteins.
6. Elution & Identification The captured proteins are eluted and identified using mass spectrometry.Identification and quantification of the specific proteins of interest.

Functionalization Strategies in Polymer Chemistry and Material Engineering

The azide functionality of this compound makes it a key component in the synthesis of advanced polymers and the modification of material surfaces through click chemistry. cd-bioparticles.netaxispharm.com This reaction's high efficiency, specificity, and tolerance of various functional groups allow for the precise construction of complex macromolecular architectures and functional surfaces. medchemexpress.com

Click polymerization, utilizing the azide-alkyne cycloaddition, is a powerful method for creating well-defined PEGylated polymers. medchemexpress.commdpi.com this compound can be used as a monomer or a functionalizing agent to introduce short, discrete PEG chains into polymer structures. This process can be employed to synthesize various polymer types with tailored properties. mdpi.combroadpharm.com

Two primary strategies are used for attaching polymer chains to a backbone or surface: "grafting-from" and "grafting-to."

Grafting-To: This method involves attaching fully-formed polymer chains to a substrate or another polymer backbone. This compound is ideally suited for this approach. A surface or polymer backbone is first functionalized with alkyne groups. The pre-synthesized this compound is then reacted with these alkyne sites via a click reaction, effectively "grafting" the PEG linker onto the material. This method offers excellent control over the grafted chain's length and composition.

Grafting-From: In this approach, an initiator molecule is first immobilized on a surface, and monomers are subsequently polymerized directly from this initiation site. While this compound is not an initiator itself, it could be used to functionalize a polymer that has been synthesized via a "grafting-from" technique like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, where alkyne-containing monomers are incorporated. nih.govacs.org

The precise nature of click chemistry allows for the synthesis of complex polymer architectures like block and star copolymers with high fidelity.

Block Copolymers: These are linear polymers composed of two or more distinct polymer chains (blocks) linked together. This compound can be used to create a PEGylated block. For instance, a polymer block with a terminal alkyne group can be synthesized (e.g., polystyrene-alkyne). This block can then be "clicked" to the azide group of this compound, which may have been previously attached to another polymer block, to form a diblock or triblock copolymer. mdpi.com

Star Copolymers: These polymers feature multiple linear polymer chains ("arms") linked to a central core. To synthesize a star copolymer, a core molecule with multiple alkyne groups can be reacted with an excess of a linear polymer arm that has a single terminal azide. This compound could be incorporated into these arms. For example, a polymer like poly(ε-caprolactone) (PCL) can be synthesized with a terminal azide, which is then clicked to a multi-alkyne PEG core, or vice-versa, to form an amphiphilic star copolymer with a hydrophobic core and a hydrophilic PEG corona. researchgate.netresearchgate.net

Table 2: Copolymer Architectures Synthesized via Click Chemistry

Copolymer TypeDescriptionRole of this compoundRepresentative Example
Diblock Copolymer A linear polymer with two distinct blocks (A-B).Forms the basis of one block (e.g., Block B) or links two pre-made blocks together.Polystyrene-b-PEG
Triblock Copolymer A linear polymer with three distinct blocks (A-B-A or A-B-C).Can be the central block (B) or a terminal block (C) linked via click reaction.PCL-b-PEG-b-PCL
Star Copolymer Multiple polymer arms linked to a central core.Can constitute the arms that are grafted onto a multi-functional core.4-arm Star PCL-b-PEG researchgate.net
Graft Copolymer A main polymer backbone with side chains of another polymer.Can be the side chains "grafted-to" an alkyne-functionalized backbone.Poly(methyl methacrylate)-g-PEG

Modifying the surfaces of materials is critical for controlling their interaction with the surrounding environment, particularly in biomedical and biotechnological applications. medchemexpress.comcd-bioparticles.net this compound is used to create functional surfaces on a variety of substrates, including silicon wafers, gold, glass, and various nanomaterials. mdpi.commpg.de The process typically involves first introducing alkyne groups onto the surface and then attaching the azide-PEG linker via a click reaction. nih.gov

Biofouling—the non-specific adsorption of proteins, cells, and other biomolecules onto a surface—is a major problem for medical implants, biosensors, and drug delivery vehicles. Polyethylene (B3416737) glycol (PEG) is well-known for its ability to create hydrophilic, protein-repellent surfaces.

By grafting this compound onto a material, a dense layer of PEG chains can be formed. cd-bioparticles.net This PEG layer creates a steric barrier and binds a layer of water molecules, which effectively prevents proteins and other biomolecules from approaching and adsorbing to the underlying surface. nih.govrsc.org This process, known as biopassivation, results in an "anti-fouling" surface. Such coatings are crucial for improving the biocompatibility of medical devices and enhancing the signal-to-noise ratio in diagnostic assays by minimizing non-specific background signals. google.com

Table 3: Substrates for Anti-Fouling Surface Modification

Substrate MaterialApplication AreaPurpose of PEGylation
Silicon/Silicon Dioxide Biosensors, MicroelectronicsPrevent non-specific binding of analytes, improve sensor performance. nih.gov
Gold Surfaces Surface Plasmon Resonance (SPR) sensors, ImplantsReduce biofouling in biological fluids, enhance biocompatibility. rsc.org
Glass Slides Microarrays, MicroscopesMinimize background noise from non-specific protein adsorption.
Polymer Nanoparticles Drug Delivery, ImagingIncrease circulation time in the bloodstream by evading the immune system.
Titanium Implants Medical/Dental ImplantsImprove integration with host tissue and reduce inflammatory responses.

Surface Modification of Substrates and Nanomaterials

Controlled Immobilization of Ligands and Receptors

The structure of this compound is well-suited for the controlled immobilization of biological molecules onto surfaces, a critical process in the development of biosensors, affinity purification platforms, and cell culture substrates. The azide terminus allows the linker to be covalently attached to surfaces functionalized with alkyne groups via highly efficient click chemistry reactions. bachem.com This method provides precise control over the orientation and density of the immobilized linkers.

In a representative application, a similar heterobifunctional linker, Azido-PEG-NHS ester, was used to conjugate azide groups onto collagen-coated tissue culture plates. nih.gov Subsequently, alkyne-modified biomolecules, such as heparin, could be "clicked" onto the azide-functionalized surface. acs.org This strategy allows for the stable, covalent attachment of ligands and receptors while maintaining their biological activity. The hydrophilic PEG spacer serves to extend the ligand away from the surface, minimizing steric hindrance and improving its accessibility for binding interactions. chempep.com Research has demonstrated that using azido-PEG linkers to immobilize Protein A onto membrane supports via copper-free click chemistry creates effective affinity adsorbers for antibody purification. mdpi.com This highlights the linker's role in creating functional bio-interfaces. mdpi.com

Fabrication of Hydrogels and Polymeric Scaffolds for in vitro Cell Culture Models

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a suitable environment for 3D cell culture. nih.gov this compound and analogous azido-PEG compounds are valuable components in the fabrication of such hydrogels. sigmaaldrich.com Their ability to participate in click chemistry allows for the formation of covalently crosslinked hydrogel networks under mild, cell-friendly conditions. nih.gov

A common strategy involves reacting a multi-arm PEG molecule functionalized with alkyne groups with a linear or branched polymer containing azide groups. pnas.orgprolynxinc.com For instance, step-growth polymerization between telechelic azido-functionalized PEG and alkyne-derivatized peptides has been used to create elastin-mimetic hybrid polymers. nih.govacs.org These polymers can be further cross-linked to form elastomeric hydrogels. nih.govacs.orgresearchgate.net The resulting hydrogels are often biocompatible and exhibit tunable mechanical properties, which are crucial for directing cell behavior. acs.org By using copper-free click reactions, such as SPAAC, hydrogels can be formed in the presence of living cells without concerns of copper cytotoxicity, enabling their use as scaffolds for cell encapsulation and tissue engineering. nih.govnih.gov

Table 2: Example Hydrogel Formation via Azide-Alkyne Click Chemistry
Component 1Component 2Crosslinking ChemistryKey FeatureApplication
4-arm PEG-Azide4-arm PEG-CyclooctyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, high cell viability3D Cell Encapsulation pnas.orgprolynxinc.com
α,ω-Azido-PEGAlkyne-terminated PeptideCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Forms multiblock copolymersElastomeric Scaffolds nih.govacs.org
Azide-modified Collagen4-arm PEG-Bicyclononyne (BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bioorthogonal crosslinking of natural polymer3D Bioprinting nih.gov

Design of Responsive and Adaptive Materials

"Smart" or responsive materials can change their properties in response to external stimuli such as pH, temperature, light, or specific biomolecules. nih.gov While direct research utilizing this compound in responsive materials is not extensively documented, its chemical structure is amenable to such designs. The core principle involves incorporating a cleavable bond within the linker structure. axispharm.com

For example, linkers can be designed with disulfide bonds that cleave in a reducing environment (e.g., inside a cell) or with ester linkages that hydrolyze at acidic pH (e.g., in a tumor microenvironment or endosome). acs.orgmdpi.com Researchers have created redox-responsive hydrogels by using disulfide-containing cross-linkers, which degrade in the presence of reducing agents like glutathione. acs.org Similarly, light-sensitive groups like o-nitrobenzyl esters can be incorporated, allowing for light-triggered degradation of a material or release of a payload. nih.gov Azobenzene linkers can be cleaved by specific chemical or biological stimuli, enabling their use in self-immolative polymers and controlled release systems. rsc.org By synthesizing a variant of this compound that includes such a stimuli-responsive moiety, it could be used to create hydrogels that dissolve or nanoparticles that release their cargo under specific biological conditions. rsc.org

Supramolecular Assembly and Nanostructure Construction

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is a valuable building block for creating amphiphilic molecules that can undergo this process. acs.org

Directed Self-Assembly of Amphiphilic Molecules

An amphiphilic molecule possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. By chemically attaching a hydrophobic molecule (e.g., a long alkyl chain, a cholesterol derivative, or a block of polystyrene) to the ester end of this compound, a classic amphiphile can be synthesized. rsc.orgresearchgate.net The PEG chain serves as the hydrophilic segment, while the attached molecule provides the hydrophobic tail.

When placed in an aqueous solution, these amphiphilic molecules spontaneously self-assemble to minimize the unfavorable interaction between the hydrophobic tails and water. nih.gov This process leads to the formation of well-defined nanostructures. The final morphology of the assembled structure (e.g., micelles, vesicles, or more complex shapes) is influenced by factors such as the relative size of the hydrophilic and hydrophobic blocks and the nature of the end-groups. rsc.orgrsc.org Studies have shown that changing the terminal group of the PEG chain from methoxy (B1213986) to azide can alter the hydrophobicity, thereby influencing the packing of the molecules and changing the resulting morphology from vesicles to more complex structures like hexosomes. rsc.orgrsc.org

Creation of PEG-based Micelles, Vesicles, and Nanoparticles (for research purposes)

The self-assembly of amphiphiles made with this compound is a common method for producing various nanoparticles for research. nih.gov

Micelles: These are spherical structures with a hydrophobic core and a hydrophilic shell. nih.gov The core can encapsulate hydrophobic molecules, shielding them from the aqueous environment.

Vesicles (or Polymersomes): These are hollow spheres with a bilayer membrane enclosing an aqueous compartment, similar to a cell membrane. They can encapsulate hydrophilic molecules in their core and hydrophobic molecules within their membrane. ru.nl

Nanoparticles: This is a broader term that can include micelles and vesicles, as well as solid particles. In one approach, the azide-functionalized PEG linker can be attached to the surface of a pre-formed nanoparticle core (e.g., iron oxide or gold) to provide a hydrophilic, biocompatible coating and a handle for further functionalization via click chemistry. nih.govacs.org

These PEG-based nanostructures are widely used in research. The PEG shell provides a "stealth" effect, reducing non-specific protein adsorption and recognition by the immune system. chempep.com The terminal azide group on the surface offers a versatile anchor point to attach targeting ligands (like peptides or antibodies), fluorescent dyes, or other functional molecules using click chemistry, enabling the creation of highly specific probes and delivery systems for research purposes. nih.govscholaris.caacs.org

Contributions to Chemical Biology Methodologies

The unique bifunctional nature of this compound has made it a significant contributor to the toolbox of chemical biology. chempep.com Its primary contribution lies in facilitating bioorthogonal and chemoselective ligations, which are chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. bachem.com

The azide group is central to this utility. bachem.comcreative-diagnostics.com It is virtually absent in natural systems, making it a bioorthogonal functional group. bachem.com This allows researchers to introduce alkyne-modified molecules into cells or organisms and then use an azide-containing probe, like this compound, to specifically label and detect them using click chemistry. medchemexpress.combachem.com This linker is a key reagent in bioconjugation, the process of linking two biomolecules together. broadpharm.com For example, it can be used to PEGylate a protein or peptide, a process that attaches PEG chains to increase solubility, stability, and circulation half-life. bachem.combroadpharm.com

Furthermore, as a heterobifunctional linker, it enables the construction of complex conjugates. nih.gov For instance, the ester end can be coupled to one protein, while the azide end is "clicked" to an alkyne-modified second protein or a small molecule. This has been instrumental in the development of methodologies for creating multivalent protein constructs and antibody-drug conjugates for research. acs.orgnih.gov The ability to precisely and efficiently connect different molecular entities underpins a vast array of modern chemical biology techniques, from protein labeling and imaging to the synthesis of sophisticated therapeutic and diagnostic agents. acs.orgbroadpharm.comresearchgate.net

Proximity Ligation Assays (PLA) and in vitro Molecular Proximity Sensing

Proximity Ligation Assays (PLA) are powerful techniques used to detect protein-protein interactions or post-translational modifications with high specificity and sensitivity. The core principle of PLA involves the use of affinity binders (e.g., antibodies) conjugated to DNA oligonucleotides. When two such probes bind to their targets in close proximity, the attached oligonucleotides can be joined by enzymatic ligation, creating a new DNA sequence that can be amplified and detected.

This compound is ideally suited for the synthesis of custom PLA probes. The methyl ester can be hydrolyzed to a carboxylic acid, which is then activated (e.g., as an NHS ester) to react with primary amines on an antibody or an amino-modified oligonucleotide. The azide terminus provides a bioorthogonal handle for the second step of probe construction. For instance, it can be "clicked" to an alkyne-modified reporter molecule or another oligonucleotide using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). biorxiv.orgtandfonline.com This modular approach allows researchers to construct sophisticated proximity probes tailored to specific experimental needs.

The PEG4 linker itself plays a crucial role by providing a flexible, hydrophilic spacer of a defined length. This spacing is critical for ensuring that the ligation of oligonucleotides only occurs when the target molecules are genuinely in close proximity, thereby reducing background signal and increasing the accuracy of the assay. biorxiv.org The use of such linkers in developing fluorogenic proximity probes, where fluorescence is activated only upon the successful ligation event, represents a significant advancement in real-time molecular proximity sensing. biorxiv.org

Table 1: Features of this compound for PLA Probe Construction

Feature Description Relevance to PLA / Proximity Sensing
Azide (N3) Group A bioorthogonal handle for click chemistry reactions (CuAAC, SPAAC). medchemexpress.comchemondis.com Enables covalent attachment of alkyne-modified oligonucleotides or reporter tags with high specificity. tandfonline.com
Methyl Ester Group Can be hydrolyzed to a carboxylic acid for conjugation via amide bond formation. Allows for stable covalent linkage to antibodies or other amine-containing biomolecules.
PEG4 Spacer A flexible, hydrophilic 4-unit polyethylene glycol chain. Enhances solubility of the conjugate and provides optimal spatial separation between the affinity binder and the oligonucleotide. biorxiv.org

| Heterobifunctional Nature | Possesses two distinct reactive functionalities. | Facilitates sequential, controlled conjugation, allowing for the precise assembly of complex molecular probes. |

Bioorthogonal Ligation in Cell-Free Systems and Lysates

Cell-free systems and cell lysates are complex biochemical environments containing a vast array of proteins, metabolites, and other biomolecules. Performing selective chemical modifications in such mixtures is a significant challenge. Bioorthogonal chemistry provides a solution by employing reactions between mutually reactive pairs of functional groups that are inert to the surrounding biological milieu. acs.orgnih.gov

The azide group of this compound is a premier bioorthogonal handle. nih.govnih.gov It does not react with native functional groups found in proteins or other biomolecules, such as amines or thiols. acs.orgnih.gov This allows for its highly selective ligation to a partner alkyne group, which can be introduced into target proteins or metabolites through metabolic labeling or direct chemical modification. acs.orgresearchgate.net

This compound is particularly valuable for proteomic studies in cell lysates. For example, a protein of interest modified with an alkyne group can be selectively captured from a lysate by reacting it with this compound that has been pre-conjugated to an affinity tag (like biotin) via its ester terminus. The resulting tagged protein can then be enriched using streptavidin beads for subsequent identification by mass spectrometry. researchgate.net

Comparative studies have shown that CuAAC is often the most efficient reaction for labeling azides in protein samples and lysates due to its fast kinetics. acs.org For applications where the introduction of copper is undesirable, SPAAC provides an excellent catalyst-free alternative, reacting with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.comchemondis.com

Table 2: Comparison of Bioorthogonal Ligation Methods in Cell-Free Systems

Ligation Method Description Advantages in Lysates Considerations
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction between an azide and a terminal alkyne, catalyzed by a Copper(I) source. medchemexpress.com High efficiency and fast reaction rates, ideal for robust labeling in complex protein mixtures. acs.org Requires a copper catalyst and reducing agent, which could potentially perturb some biological samples.

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free reaction between an azide and a strained cyclooctyne (e.g., DBCO, BCN). medchemexpress.comrsc.org | Fully bioorthogonal without the need for potentially toxic metal catalysts. acs.org | Reaction kinetics can be slower than CuAAC, and strained alkyne reagents are typically larger. acs.org |

Expanding the Chemical Toolbox for Synthetic Biology Research

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the development of a "toolbox" of modular chemical components that can be used to build complex, functional biomolecular architectures. This compound is a valuable addition to this toolbox, offering a reliable method for conjugating different molecular entities. bachem.commdpi.com

The modularity of this linker is one of its greatest assets. It can be used to:

Synthesize Peptide and Protein Conjugates: The linker can be used to attach various moieties—such as small molecule drugs, imaging agents, or hydrophilic polymers—to peptides and proteins in a controlled, site-specific manner. bachem.com For instance, a peptide synthesized with an alkyne-containing amino acid can be selectively PEGylated by reaction with this azido-PEG linker.

Construct Advanced Biomaterials: The linker can be used to cross-link polymers to form functional hydrogels. For example, a polymer backbone functionalized with alkyne groups could be cross-linked using a bifunctional azide-PEG-azide linker, or alternatively, polymers functionalized with this azido-PEG-ester could be linked to other components. mdpi.com The PEG component can impart favorable properties such as swelling and biocompatibility, making the resulting materials suitable for applications like tissue engineering.

Develop Targeted Drug Delivery Systems: This linker is a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). glpbio.comrsc.orgtargetmol.com In PROTAC synthesis, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, creating a molecule that induces the degradation of the target protein. medchemexpress.comglpbio.com The defined length and hydrophilicity of the PEG4 spacer are critical for optimizing the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase), which is essential for efficient degradation. rsc.org

By providing a standardized and efficient way to connect different molecular components, this compound and similar bifunctional linkers enhance the capability of researchers to design and assemble novel systems with programmed functions, a core goal of synthetic biology. bachem.commdpi.com

Analytical and Spectroscopic Characterization of Azido Peg4 Ch2 3 Methyl Ester and Its Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the key functional groups of Azido-PEG4-(CH2)3-methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of PEG derivatives. acs.orgnih.gov It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

For this compound, ¹H NMR spectroscopy is used to confirm the presence of the various structural components. The spectrum would be expected to show characteristic signals for the protons of the methyl ester, the ethylene (B1197577) glycol repeating units, and the methylene (B1212753) groups adjacent to the azide (B81097) and ester functionalities. However, a known challenge in the ¹H NMR analysis of azido-PEGs is the potential overlap of the methylene proton signals adjacent to the azide group with the strong, broad signals from the PEG backbone. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing distinct signals for each carbon atom in a unique chemical environment. This is particularly useful for confirming the presence of the carbonyl carbon of the methyl ester and the carbon atom attached to the azide group. The characterization of PEG polymers by ¹H-NMR can be enhanced by examining the ¹³C satellite peaks, which can help differentiate end-groups from the repeating monomer units. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azido-PEG-Ester Structures

Assignment Representative ¹H NMR Chemical Shift (δ, ppm) Representative ¹³C NMR Chemical Shift (δ, ppm)
-O-CH ₃ (Methyl Ester)~3.66 (s)~51.5
-C(=O)--~171-174
PEG Backbone (-CH ₂-CH ₂-O-)~3.50-3.70 (m)~67-71
-CH ₂-N₃ (Methylene adjacent to Azide)~3.38 (t)~50.0-51.0
-CH ₂-CH₂-C(=O)-~2.40-2.60 (t)~34-36
-O-CH ₂-CH₂- (PEG end)~3.70-3.80 (t)~69-70
-CH ₂-CH₂-CH₂-C(=O)-~1.80-2.00 (quintet)~24-26

Note: Data are representative and compiled from general knowledge of similar PEG structures. nih.govosti.gov Exact chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying specific functional groups within a molecule through their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears around 2100 cm⁻¹. osti.govgoogle.comresearchgate.net The presence of this band is a clear confirmation of the successful incorporation of the azide functionality.

Other key functional groups also exhibit characteristic IR absorptions. The carbonyl group (C=O) of the methyl ester will show a strong absorption in the region of 1730-1750 cm⁻¹. The C-O-C stretching vibrations of the polyethylene (B3416737) glycol ether backbone are also prominent, typically appearing as a strong, broad band around 1100 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Azide (-N₃)Asymmetric Stretch2090 - 2140 (strong, sharp)
Ester (C=O)Stretch1730 - 1750 (strong)
Ether (C-O-C)Stretch1080 - 1150 (strong, broad)
Alkane (C-H)Stretch2850 - 3000 (medium to strong)

Note: This table is based on established IR spectroscopy correlation charts and data from similar compounds. osti.govgoogle.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound, thus confirming its identity and assessing its purity. The nominal molecular weight of this compound is 319.4 g/mol . creative-biolabs.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of PEGylated molecules. nih.govplos.orgnih.gov For this compound, MALDI-TOF MS would be expected to show a major peak corresponding to the molecular ion of the compound, often observed as an adduct with a cation such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

In the analysis of conjugates formed by reacting this compound with a biomolecule (e.g., a peptide or protein), a clear shift in the molecular weight corresponding to the mass of the linker (319.4 Da) would be observed in the mass spectrum, confirming successful conjugation. nih.govplos.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. acs.org

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and for analyzing the purity of the final product and its conjugates.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of PEG derivatives. Both reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) modes can be employed.

RP-HPLC separates molecules based on their hydrophobicity. For this compound, a C18 column is commonly used with a gradient of an organic solvent (like acetonitrile) and water. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. This technique is also invaluable for monitoring the progress of conjugation reactions and purifying the resulting PEGylated products. nih.gov

Table 3: Typical HPLC Parameters for Analysis of PEG Linkers

Parameter Typical Condition
Column Reversed-Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient, e.g., 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214/280 nm or Evaporative Light Scattering Detector (ELSD)

Note: These are general parameters and must be optimized for the specific compound and its conjugates. tandfonline.commdpi.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com While this compound is a discrete molecule rather than a polydisperse polymer, GPC is highly relevant for characterizing its conjugates, especially when attached to larger molecules or polymers. intertek.com

GPC is used to determine the molecular weight distribution (polydispersity) of PEGylated conjugates. chromatographyonline.com Upon successful conjugation to a protein or another polymer, the GPC trace will show a shift to a shorter retention time (higher apparent molecular weight) compared to the unconjugated species. intertek.commdpi.com This provides a clear indication of a successful conjugation reaction and can be used to separate the conjugate from unreacted starting materials.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to monitor the progress of chemical reactions and assess the purity of compounds. For this compound and its derivatives, TLC is invaluable for tracking the conversion of a starting material to the azide-functionalized product or for observing the formation of a conjugate following a click reaction.

In a typical TLC analysis, the compound is spotted on a stationary phase, commonly a silica (B1680970) gel plate. A solvent system, or mobile phase, is then allowed to travel up the plate via capillary action. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The polarity of the compound plays a significant role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value. researchgate.net

For instance, in the synthesis of a methyl ester, TLC can distinguish the more polar starting material (e.g., a carboxylic acid) from the less polar ester product. researchgate.net Similarly, when this compound is conjugated to another molecule, the resulting conjugate will have a different polarity and thus a different Rf value than the starting materials. Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using chemical stains like potassium permanganate (B83412) or iodine vapor, which react with the compounds to produce colored spots. biotech-asia.org

Table 1: Representative TLC Parameters for Analysis of Methyl Esters and Related Compounds

Parameter Description Example Reference
Stationary Phase The solid adsorbent material coated on the plate. Silica Gel G or Silica gel 60 F254 researchgate.neteuropa.eu
Mobile Phase (Eluent) The solvent or mixture of solvents that moves up the plate. The choice depends on the polarity of the analytes. n-hexane/diethyl ether, petroleum ether/ethyl acetate (B1210297), cyclohexane/isopropanol researchgate.neteuropa.eumdpi.com
Rf Value The ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is characteristic for a given compound, solvent system, and stationary phase. A methyl ester product might have an Rf of 0.82, while the precursor oil has an Rf of 0.35 in a nonpolar eluent system. researchgate.net researchgate.netmdpi.com

| Visualization | Method used to see the separated compound spots. | UV light (254 nm), iodine chamber, anisaldehyde sulfuric acid reagent. | biotech-asia.org |

Spectrophotometric and Fluorometric Methods for Conjugate Quantification

Once this compound is conjugated to a biomolecule, polymer, or other substrate, it is often necessary to quantify the extent of conjugation. Spectrophotometric and fluorometric methods are powerful tools for this purpose, offering high sensitivity. These methods typically rely on the "click" reaction itself to introduce a chromophore or fluorophore. researchgate.net

The azide group of the linker is practically non-responsive in standard UV-Vis or fluorescence spectroscopy. However, it can undergo a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-bearing probe. acs.orgmedchemexpress.com By using an alkyne that is attached to a fluorescent dye (a fluorophore) or a color-producing molecule (a chromophore), the resulting conjugate becomes fluorescent or colored.

Fluorometric Quantification: A common strategy involves reacting the azide-functionalized material with an excess of a fluorescent alkyne probe, such as an alkyne-modified coumarin, fluorescein, or rhodamine dye. researchgate.net After the reaction and removal of the unreacted fluorescent probe, the fluorescence intensity of the conjugate is measured. This intensity is directly proportional to the amount of the fluorescent dye attached, and thus to the number of azide groups that were present on the starting material. A standard curve can be generated using known concentrations of the fluorescent dye to accurately determine the degree of conjugation.

Spectrophotometric Quantification: Similarly, an alkyne-bearing chromophore can be used. The absorbance of the resulting conjugate at a specific wavelength is measured. Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient of the chromophore, b is the path length, and c is the concentration, the concentration of the conjugated chromophore can be determined.

Table 2: Principles of Spectroscopic Quantification for Azide-Tagged Molecules

Method Principle Typical Probes Detection Reference
Fluorometry An azide-functionalized molecule is reacted with a fluorescent alkyne. The fluorescence of the resulting triazole conjugate is measured. Alkyne-functionalized dyes (e.g., Rhodamine B, NBD) Fluorescence Spectrometer researchgate.net
Spectrophotometry An azide-functionalized molecule is reacted with an alkyne-bearing chromophore. The absorbance of the resulting conjugate is measured. Alkyne-functionalized chromophores (e.g., dabsyl alkyne) UV-Vis Spectrophotometer acs.org

| Click-to-Release | A reporter molecule is released upon the click reaction, and the reporter is quantified. | Pro-fluorophores or pro-chromophores that are activated by the triazole formation. | Spectrometer or Fluorometer | acs.org |

Advanced Microscopy for Visualizing Functionalized Materials and Cells (in vitro context)

Advanced microscopy techniques, particularly fluorescence and confocal microscopy, are instrumental in visualizing the location and distribution of molecules and materials that have been functionalized using this compound. The linker itself is not directly visible; instead, it serves as a handle for attaching a fluorescent reporter molecule via bioorthogonal chemistry. acs.org

This two-step labeling strategy is widely used in cell biology and materials science. nih.govmdpi.com

Functionalization: A target of interest (e.g., proteins on a cell surface, a polymer scaffold, a nanoparticle) is first treated with this compound or a derivative. The ester group might be hydrolyzed to a carboxylic acid to enable covalent attachment to amine groups on the target.

Fluorescent Labeling: The azide-modified target is then treated with a fluorescent dye containing a reactive alkyne group (e.g., DBCO, BCN, or a terminal alkyne). The azide and alkyne "click" together, stably tethering the fluorescent dye to the target. acs.orgmedchemexpress.com

This approach allows for the specific visualization of the targeted structures without the need to genetically encode fluorescent proteins. It is particularly powerful for imaging molecules that are difficult to tag otherwise, such as lipids, glycans, or newly synthesized proteins. acs.org Confocal microscopy can provide high-resolution, three-dimensional images of the fluorescently labeled targets within cells or materials, offering insights into their subcellular localization or spatial organization. mdpi.com

Table 3: Applications of Advanced Microscopy with Azide-PEG Labeling

Microscopy Technique Application Example Information Gained Reference
Confocal Fluorescence Microscopy Visualizing the uptake and intracellular trafficking of azide-functionalized liposomes after clicking them to a fluorescent alkyne dye. Understanding of cellular internalization pathways and final destination of nanocarriers. mdpi.com
Live-Cell Imaging Tracking the dynamics of azide-labeled biomolecules (e.g., cell-surface glycans) in real-time by reacting them with a cell-permeable fluorescent alkyne. Insights into metabolic processes and the movement of molecules on and within living cells. acs.org
Super-Resolution Microscopy (e.g., STED, PALM) Imaging the nanoscale organization of proteins on a cell membrane after labeling with an azide-functionalized binder and a click-on fluorophore. High-resolution mapping of protein clusters and interactions below the diffraction limit of conventional microscopy. nih.gov

| Fluorescence Microscopy of Materials | Visualizing the distribution of functional groups on the surface of a polymer film or hydrogel functionalized with this compound and a fluorescent alkyne. | Assessment of surface modification homogeneity and patterning. | rsc.org |

Computational and Theoretical Investigations Pertaining to Azido Peg4 Ch2 3 Methyl Ester

Molecular Modeling and Docking Studies of Reactivity

Molecular modeling and docking are instrumental in predicting how a molecule like Azido-PEG4-(CH2)3-methyl ester will interact with other molecules and its surrounding environment. These techniques are particularly useful for forecasting the outcomes of chemical reactions and understanding intermolecular recognition processes.

Prediction of Reaction Outcomes and Stereoselectivity

The stereoselectivity of cycloaddition reactions involving azides can also be investigated computationally. Theoretical studies on the reaction between nitrones and alkynes have demonstrated the power of molecular electron density theory (MEDT) in predicting which stereoisomers and regioisomers will be preferentially formed. mdpi.com Similar approaches can be applied to the reactions of this compound to predict the stereochemical outcome of its cycloaddition reactions.

A representative table illustrating the kind of data generated from such predictive studies is shown below. The values are hypothetical for this compound but are based on computational studies of similar cycloaddition reactions. mdpi.com

Parameter Pathway A (endo) Pathway B (exo)
Activation Energy (kcal/mol)15.216.8
Reaction Energy (kcal/mol)-35.5-34.1
Predicted Major Productendo-adduct
Predicted StereoselectivityHigh

Ligand-Receptor Interactions (if used as a scaffold in in vitro models)

When an azido-PEG linker is part of a larger bioactive molecule, understanding its interaction with biological receptors is crucial. Molecular docking simulations can predict the binding mode and affinity of such a molecule within a receptor's active site. For example, in the design of PROTACs, docking studies are used to ensure that the linker, which often contains a PEG chain, allows for the optimal orientation of the two ends of the PROTAC to bind to their respective target proteins. nih.gov

Computational docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the linker and the protein. While specific docking studies on this compound as a scaffold in an in vitro model are not publicly available, the principles are well-established. Docking analysis of PROTACs has shown that even the linker itself can form stabilizing interactions within the ternary complex. nih.gov

Quantum Chemical Calculations (DFT) on Azide (B81097) Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules, which governs their reactivity.

DFT calculations are widely used to study the mechanism of azide-alkyne cycloadditions. acs.org These studies can determine the activation barriers and reaction energies, providing a quantitative measure of reactivity. acs.org For an azido-PEG compound, DFT can be used to analyze the electronic structure of the azide group and how it is influenced by the PEG chain and the methyl ester terminus. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can predict the azide's reactivity towards different alkynes. mdpi.com

A distortion/interaction model, often used in conjunction with DFT, can explain reactivity trends. For instance, in strain-promoted azide-alkyne cycloadditions (SPAAC), the reactivity is enhanced by the strain in the alkyne, and DFT calculations can quantify the energetic contributions from the distortion of the reactants and their interaction in the transition state. acs.orgnih.gov

The following table presents representative data from DFT calculations on a model azide, which would be analogous to the type of information obtainable for this compound.

Parameter Value (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7
Global Electrophilicity Index (ω)1.5
Global Nucleophilicity Index (N)2.8

Molecular Dynamics (MD) Simulations of PEG Conformation and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into the conformational preferences of the PEG chain and its interactions with the surrounding solvent.

The conformation of the PEG linker is critical for its function, especially in applications like PROTACs or drug delivery systems, as it dictates the distance and relative orientation of the terminal functional groups. nih.gov MD simulations can explore the conformational space of the PEG chain, identifying the most populated conformations and the flexibility of the linker.

Furthermore, MD simulations can shed light on the interactions between the PEG chain and solvent molecules. The hydrophilic nature of the PEG chain is known to enhance the solubility of molecules to which it is attached. MD simulations can quantify this by analyzing the radial distribution functions of water molecules around the PEG chain, providing a molecular-level understanding of its solvation.

In Silico Design of Novel Azide-Functionalized Scaffolds

The insights gained from computational studies can be leveraged for the in silico design of novel molecules with desired properties. Azido-PEG linkers are versatile scaffolds that can be computationally modified to optimize their characteristics for specific applications. medchemexpress.commedchemexpress.com

For instance, in the context of PROTAC design, computational methods can be used to design libraries of azido-PEG linkers with varying lengths and compositions. nih.gov These virtual libraries can then be screened in silico to identify linkers that are predicted to have optimal properties, such as inducing favorable protein-protein interactions in the ternary complex. nih.gov This computational pre-screening can significantly streamline the experimental workflow by prioritizing the most promising candidates for synthesis and testing.

The design process can involve modifying the PEG chain length, introducing different functional groups, or altering the attachment points to the rest of the molecule. Computational tools can predict how these modifications will affect the molecule's conformation, solubility, and reactivity, guiding the design of new and improved azide-functionalized scaffolds.

Future Research Trajectories and Emerging Paradigms for Azido Peg4 Ch2 3 Methyl Ester

Development of Novel Bioorthogonal Ligation Chemistries and Conditions

The azide (B81097) group is a cornerstone of bioorthogonal chemistry, defined as reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide moiety is small, stable, and abiotic, making it an ideal chemical reporter. escholarship.org While Azido-PEG4-(CH2)3-methyl ester is already utilized in established "click chemistry" reactions, future research will focus on refining these methods and discovering new ligation partners to enhance reaction kinetics, efficiency, and orthogonality.

The primary azide-based bioorthogonal reactions include:

Staudinger Ligation: An early bioorthogonal reaction between an azide and a triphenylphosphine (B44618) to form an amide bond. nih.gov Though foundational, it suffers from relatively slow reaction kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage. mdpi.com However, the cytotoxicity of the copper catalyst can limit its application in living cells. wikipedia.orgbiochempeg.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction eliminates the need for a toxic copper catalyst by using strained cyclooctynes, such as DBCO or BCN. medchemexpress.comchemondis.com It is a key technology for in vivo labeling. escholarship.org

Future research is directed toward overcoming the limitations of current methods. Key areas of development include:

Faster and More Stable Reagents: The development of novel cyclooctynes with enhanced strain and hydrophilicity aims to accelerate SPAAC kinetics, making them more competitive with the speed of CuAAC while retaining biocompatibility. escholarship.org

New Ligation Partners: Exploration of ligation partners for azides beyond alkynes is an active area. This includes reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which exhibit exceptionally fast kinetics. escholarship.org Adapting linkers like this compound for compatibility with these emerging, faster bioorthogonal reactions could broaden their utility.

Catalyst Improvement: For CuAAC, research focuses on developing more biocompatible copper-ligand complexes that minimize cellular toxicity, allowing for wider in vivo use. mdpi.com

Traceless Ligation: "Traceless" versions of the Staudinger ligation, where the phosphine (B1218219) reagent is released after forming the amide bond, are being developed for applications in peptide and protein synthesis. escholarship.org

Table 1: Comparison of Major Azide-Based Bioorthogonal Reactions

Reaction Key Feature Advantage Disadvantage
Staudinger Ligation Azide + Phosphine First truly bioorthogonal reaction; no catalyst needed. nih.gov Slow reaction kinetics. nih.gov
CuAAC Azide + Terminal Alkyne High efficiency and speed; forms stable triazole. mdpi.com Requires cytotoxic copper catalyst. wikipedia.org
SPAAC Azide + Strained Alkyne Copper-free; highly biocompatible. medchemexpress.combiochempeg.com Generally slower kinetics than CuAAC. escholarship.org
IEDDA Tetrazine + Strained Alkene Extremely fast reaction kinetics. escholarship.org Requires a tetrazine partner, not an azide.

Integration into Microfluidic Devices for High-Throughput Synthesis and Screening

Microfluidic technologies offer precise control over fluid dynamics at the microscale, enabling rapid and automated synthesis of nanoparticles and liposomes with uniform size and composition. nih.govnih.gov The incorporation of PEGylated lipids is a common strategy to create "stealth" nanocarriers that evade the immune system and exhibit improved circulation times. psu.edu

This compound is well-suited for integration into these platforms. Future research will likely involve using this linker in the one-step formulation of functionalized nanoparticles for drug delivery and diagnostics.

Automated Nanocarrier Functionalization: Microfluidic devices can be used for the continuous-flow synthesis of liposomes or polymer nanoparticles. nih.gov By including this compound in the lipid or polymer mixture, azide-functionalized nanoparticles can be produced in a high-throughput manner. These particles can then be readily conjugated with targeting ligands (e.g., antibodies, peptides) functionalized with an alkyne group via click chemistry. tandfonline.com

Controlled Surface Density: Microfluidic systems allow for precise control over reagent concentrations. nih.gov This enables the fine-tuning of the surface density of the azide groups on the nanoparticles, which is critical for optimizing targeting efficiency and minimizing non-specific binding.

High-Throughput Screening: The speed and low sample consumption of microfluidics make it an ideal platform for screening libraries of targeted nanoparticles. nih.gov By synthesizing a range of nanoparticles functionalized with different targeting moieties (attached via the Azido-PEG linker), researchers can rapidly identify candidates with the highest binding affinity and cellular uptake for specific disease models. Studies have already shown that varying the concentration of PEGylated lipids in microfluidic synthesis allows for control over nanoparticle size. nih.govacs.org

Exploration in Advanced Robotics and Automated Synthesis Platforms

The demand for large libraries of complex molecules, such as PROTACs and antibody-drug conjugates (ADCs), for drug discovery has driven the development of automated synthesis platforms. sigmaaldrich.comchemsrc.com These systems, often based on modified peptide synthesizers or liquid-handling robots, can perform multi-step chemical reactions with high precision and throughput, minimizing human error. sigmaaldrich.comresearchgate.net

This compound is an ideal building block for such automated workflows.

Automated PROTAC Synthesis: PROTACs consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. glpbio.com Automated platforms can be programmed to perform the sequential coupling reactions needed to assemble PROTACs. This compound can serve as a versatile PEG linker, where the azide group is used to click onto an alkyne-modified E3 ligase ligand, and the methyl ester can be hydrolyzed to a carboxylic acid to couple with an amine-containing target protein ligand (or vice versa). Automated systems are already being designed for PROTAC synthesis using a variety of PEG linker lengths. sigmaaldrich.com

Solid-Phase Synthesis: The principles of solid-phase peptide synthesis (SPPS), where molecules are built on a solid resin support, are being adapted for the automated synthesis of other oligomers, including PEGs. beilstein-journals.orgresearchgate.net Linkers like this compound could be incorporated into these automated, stepwise synthesis protocols to create precisely defined, functionalized polymers. researchgate.net

Combinatorial Library Generation: Robotics allows for the rapid generation of combinatorial libraries by mixing and matching different building blocks. By using a set of alkyne-modified targeting ligands and this compound, an automated platform could quickly generate a large library of azide-terminated intermediates. These could then be reacted with various E3 ligase ligands to produce a diverse library of PROTACs for screening.

Contribution to the Design of Smart Materials with Multi-Stimuli Responsiveness

Smart materials are designed to respond to external stimuli such as temperature, light, pH, or specific molecules. researchgate.net The azide group is a versatile chemical handle for creating such materials, primarily through its ability to participate in cross-linking reactions. mdpi.com

Future research will explore the use of this compound in the fabrication of novel functional materials.

Hydrogel Formation: The azide group can be used to cross-link polymer chains containing alkyne groups, forming hydrogels. The hydrophilic PEG component of this compound would enhance the water-retention capacity of such gels. These materials could be designed to be stimuli-responsive; for example, by incorporating cleavable linkages that break in response to a specific biological signal, leading to the controlled release of an encapsulated drug.

Surface Functionalization: The azide group allows for the covalent attachment of this linker to surfaces modified with alkynes. This can be used to create "smart surfaces" that can capture specific biomolecules from complex mixtures. The PEG spacer helps to reduce non-specific protein adsorption, while the terminal ester group can be used to attach other functionalities. psu.edu

Shape-Memory Polymers: Azide-functionalized polymers have been investigated for creating shape-memory materials. researchgate.net The cross-links formed by the azide reaction can act as the "net-points" that allow the material to return to its original shape after deformation when triggered by a stimulus like heat. researchgate.net The incorporation of a flexible PEG linker could influence the mechanical properties and transition temperatures of these materials.

Bio-inks and Tissue Engineering: Azide-functionalized polymers are being explored for use in bio-inks for 3D printing and tissue engineering scaffolds. For instance, azide-functionalized cellulose (B213188) has been used to create materials with promising antibacterial activity and biocompatibility. murraystate.edu The ability to cross-link via click chemistry provides a biocompatible method for solidifying printed structures.

Role in Advancing Fundamental Understanding of Biological Processes through Chemical Tools

Bioorthogonal chemistry has revolutionized the study of biology by allowing scientists to tag, track, and manipulate biomolecules in their native environment. wikipedia.orgmdpi.com As a bifunctional linker, this compound is a component of the chemical toolbox used to probe complex biological systems.

Metabolic Labeling and Imaging: One of the most powerful applications of bioorthogonal chemistry is metabolic labeling. Cells can be fed sugars, amino acids, or lipids that have been modified with an azide group. These "tagged" molecules are then incorporated by the cell's natural machinery into glycans, proteins, or lipids. nih.govmdpi.com A fluorescent probe containing an alkyne group can then be introduced, which "clicks" onto the azide-labeled biomolecules, allowing for their visualization in real-time within living cells. biochempeg.com While the specific compound this compound is primarily a linker, the azide chemistry it relies on is central to these techniques.

Elucidating Protein Interactions: By incorporating this linker into a probe for a specific protein, researchers can use the azide group to capture binding partners. For example, a drug molecule could be attached to the ester end of the linker, and after it binds to its target protein in a cell, the azide group could be used in a click reaction to cross-link it to nearby interacting proteins. Subsequent proteomic analysis can then identify these partners, revealing new biological pathways.

Targeted Protein Degradation Studies: The use of this linker in PROTAC synthesis is itself a tool for studying biology. glpbio.com By selectively degrading a specific protein, researchers can observe the downstream consequences in the cell, thereby elucidating the protein's function. The flexibility and hydrophilicity of the PEG linker can be crucial for achieving the optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com

Q & A

Q. What are effective quenching methods for unreacted reagent post-conjugation?

  • Quenching Protocols :
  • Add excess glycine or Tris buffer to react with unbound NHS esters.
  • Validate quenching efficiency via Ellman’s assay (free thiol detection) or SDS-PAGE .

Data Contradiction Analysis

  • Issue : Variable conjugation efficiency reported across studies.

    • Resolution :
  • Standardize reaction conditions (pH, temperature, ionic strength).

  • Pre-treat biomolecules to expose/reduce disulfide bonds, improving amine accessibility .

  • Issue : Discrepancies in solubility of conjugates.

    • Resolution :
  • Characterize conjugate hydrophobicity using octanol-water partition coefficients (LogP).

  • Introduce short PEG spacers or charged groups to enhance aqueous compatibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Azido-PEG4-(CH2)3-methyl ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-(CH2)3-methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.